Nobotanin K
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Overview
Description
Nobotanin K is a natural product that has been isolated from the roots of the plant Inula japonica. It belongs to the class of sesquiterpene lactones, which are known for their diverse biological activities. Nobotanin K has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of Nobotanin K is not fully understood. However, it has been suggested that it exerts its biological activities by modulating various signaling pathways in the body. Nobotanin K has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development. It also activates the Nrf2 pathway, which is responsible for antioxidant defense in the body. Nobotanin K has also been reported to inhibit the replication of various viruses, including influenza and herpes simplex virus.
Biochemical and Physiological Effects:
Nobotanin K has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Nobotanin K also inhibits the production of reactive oxygen species (ROS), which are responsible for oxidative stress in the body. Additionally, Nobotanin K has been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
Nobotanin K has several advantages for lab experiments. It is a natural product that can be easily isolated from the roots of Inula japonica. It has also been extensively studied for its biological activities, making it a potential candidate for drug development. However, the synthesis method of Nobotanin K is challenging and requires expertise in organic chemistry. Additionally, the mechanism of action of Nobotanin K is not fully understood, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the study of Nobotanin K. One potential area of research is the development of Nobotanin K as a potential therapeutic agent for autoimmune diseases. Additionally, the mechanism of action of Nobotanin K needs to be further elucidated to understand its full potential. Further studies are also needed to investigate the safety and efficacy of Nobotanin K in human trials. Finally, the development of new synthetic methods for Nobotanin K could lead to the production of more potent analogs for drug development.
Conclusion:
In conclusion, Nobotanin K is a natural product that has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. Nobotanin K has also been reported to have neuroprotective effects and can improve cognitive function. However, the synthesis method of Nobotanin K is challenging, and the mechanism of action is not fully understood. Further studies are needed to investigate the safety and efficacy of Nobotanin K in human trials and to develop new synthetic methods for drug development.
Synthesis Methods
Nobotanin K is a complex molecule that requires a multi-step synthesis process. The first step involves the isolation of the natural product from the roots of Inula japonica. The extracted compound is then subjected to various chemical reactions, including oxidation, reduction, and esterification, to obtain the final product. The synthesis method of Nobotanin K is challenging and requires expertise in organic chemistry.
Scientific Research Applications
Nobotanin K has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. Nobotanin K has also been reported to have neuroprotective effects and can improve cognitive function. Additionally, Nobotanin K has been shown to have a positive effect on the immune system, making it a potential candidate for the treatment of autoimmune diseases.
properties
CAS RN |
119683-39-5 |
---|---|
Molecular Formula |
C164H110O104 |
Molecular Weight |
3744.6 g/mol |
IUPAC Name |
[3,4,5,20,21,22-hexahydroxy-8,17-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-13-[(3,4,5-trihydroxybenzoyl)oxymethyl]-9,12,16-trioxatetracyclo[16.4.0.02,7.010,15]docosa-1(22),2,4,6,18,20-hexaen-14-yl] 2-[[7-[6-[[20-[6-[(7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl)oxycarbonyl]-2,3,4-trihydroxyphenoxy]-3,4,5,21,22-pentahydroxy-8,17-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-13-[(3,4,5-trihydroxybenzoyl)oxymethyl]-9,12,16-trioxatetracyclo[16.4.0.02,7.010,15]docosa-1(22),2,4,6,18,20-hexaen-14-yl]oxycarbonyl]-2,3,4-trihydroxyphenoxy]-8,9,12,13,14,29,30,33,34,35-decahydroxy-4,17,25,38-tetraoxo-20-(3,4,5-trihydroxybenzoyl)oxy-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-28-yl]oxy]-3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C164H110O104/c165-50-1-30(2-51(166)91(50)187)141(222)242-26-75-131(135-138(161(249-75)265-143(224)32-5-54(169)93(189)55(170)6-32)262-152(233)40-16-65(180)100(196)115(211)83(40)82-39(151(232)258-135)15-64(179)99(195)114(82)210)255-158(239)47-20-69(184)105(201)123(219)126(47)246-72-23-44-88(120(216)108(72)204)85-37(13-62(177)102(198)117(85)213)149(230)253-129-77(29-245-147(44)228)251-163(267-145(226)34-9-58(173)95(191)59(174)10-34)137-133(129)259-156(237)45-24-73(109(205)121(217)89(45)86-42(154(235)261-137)18-67(182)103(199)118(86)214)247-127-48(21-70(185)106(202)124(127)220)159(240)256-132-76(27-243-142(223)31-3-52(167)92(188)53(168)4-31)250-162(266-144(225)33-7-56(171)94(190)57(172)8-33)139-136(132)260-157(238)46-25-74(110(206)122(218)90(46)87-43(155(236)263-139)19-68(183)104(200)119(87)215)248-128-49(22-71(186)107(203)125(128)221)160(241)268-164-140-134(257-150(231)38-14-63(178)98(194)113(209)81(38)84-41(153(234)264-140)17-66(181)101(197)116(84)212)130-78(252-164)28-244-146(227)35-11-60(175)96(192)111(207)79(35)80-36(148(229)254-130)12-61(176)97(193)112(80)208/h1-25,75-78,129-140,161-221H,26-29H2 |
InChI Key |
SBXMDNAULQWWDX-UHFFFAOYSA-N |
SMILES |
C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4OC5=C(C(=C6C(=C5)C(=O)OC7C(C(OC(C7OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C2C(=C9)C(=O)OC4C5C(COC(=O)C7=CC(=C(C(=C7C7=C(C(=C(C=C7C(=O)O5)O)O)O)O)O)OC5=C(C(=C(C=C5C(=O)OC5C(OC(C7C5OC(=O)C5=CC(=C(C(=C5C5=C(C(=C(C=C5C(=O)O7)O)O)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)OC(C4OC(=O)C4=CC(=C(C(=C42)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)COC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C26)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |
Canonical SMILES |
C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4OC5=C(C(=C6C(=C5)C(=O)OC7C(C(OC(C7OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C2C(=C9)C(=O)OC4C5C(COC(=O)C7=CC(=C(C(=C7C7=C(C(=C(C=C7C(=O)O5)O)O)O)O)O)OC5=C(C(=C(C=C5C(=O)OC5C(OC(C7C5OC(=O)C5=CC(=C(C(=C5C5=C(C(=C(C=C5C(=O)O7)O)O)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)OC(C4OC(=O)C4=CC(=C(C(=C42)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)COC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C26)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |
synonyms |
nobotanin K |
Origin of Product |
United States |
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